molecular formula C20H17ClN2O3S B5070124 (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5070124
M. Wt: 400.9 g/mol
InChI Key: LDKKWOYFTNNKKR-GXDHUFHOSA-N
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Description

(5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of thioxodihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and ketones with thiourea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced pyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chlorobenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-(4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-(3-chloro-4-methoxybenzylidene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chloro and methoxy groups on the benzylidene moiety, along with the ethyl group on the phenyl ring, can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-3-13-6-4-5-7-16(13)23-19(25)14(18(24)22-20(23)27)10-12-8-9-17(26-2)15(21)11-12/h4-11H,3H2,1-2H3,(H,22,24,27)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKKWOYFTNNKKR-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)Cl)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Cl)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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